molecular formula C5H5NO B118123 3-Hydroxypyridine CAS No. 109-00-2

3-Hydroxypyridine

Cat. No. B118123
CAS RN: 109-00-2
M. Wt: 95.1 g/mol
InChI Key: GRFNBEZIAWKNCO-UHFFFAOYSA-N
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Description

3-Hydroxypyridine is a monohydroxypyridine where the hydrogen at position 3 of pyridine has been replaced by a hydroxy group . It appears as a white to light yellow crystal . It has been detected as a thermal degradation product from the smoke of the burning leaves of Salvia divinorum, a Mexican psychoactive plant .


Synthesis Analysis

3-Hydroxypyridine can be synthesized from bio-based furfural in water over a Raney Fe catalyst . The catalyst exhibits an efficient catalytic performance for activating the aldehyde group of furfural, affording an 18.2% yield of 3-hydroxypyridine at 120 °C with ammonia as the nitrogen source . Another method involves the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure .


Molecular Structure Analysis

The molecular formula of 3-Hydroxypyridine is C5H5NO . Its molecular weight is 95.10 . The InChI key is GRFNBEZIAWKNCO-UHFFFAOYSA-N . The SMILES string representation is Oc1cccnc1 .


Chemical Reactions Analysis

3-Hydroxypyridine can undergo various chemical reactions. For instance, it can be sulfonated in the 2 position of the pyridine ring when reacted with fuming sulfuric acid . It can also form complexes with several transition metals, including Cu (II), Ni (II), Co (II), Cd (II), and Cr (III) .


Physical And Chemical Properties Analysis

3-Hydroxypyridine is a white to light yellow crystalline powder . It is soluble in alcohol and water, slightly soluble in ether and benzene . It has a melting point of 125-128 °C, a boiling point of 280-281 °C, and a density of 1.1418 . The compound has a pKa of 4.79 and 8.75 at 20 °C .

Scientific Research Applications

Iron(III) Chelation and Tyrosinase Inhibition

3-Hydroxypyridine derivatives, such as 3-hydroxypyridine-4-ones, have potential in chelating iron(III), which can be useful in treating conditions like thalassaemia. However, a notable issue with these molecules is their inhibition of tyrosinase, an enzyme involved in melanin production. Research indicates that alkyl substitution at certain positions can minimize interaction with tyrosinase while maintaining iron affinity (Hider & Lerch, 1989).

Microbial Catabolism

3-Hydroxypyridine is a critical component in synthesizing drugs, herbicides, and antibiotics. A novel gene cluster, 3hpd, is responsible for the catabolism of 3-hydroxypyridine in bacteria like Ensifer adhaerens HP1. This discovery provides insight into the microbial degradation of pyridine derivatives and its widespread presence in various bacterial classes (Wang et al., 2020).

Protective Effects in Extreme Conditions

3-Hydroxypyridine derivatives have shown potential protective effects under extreme conditions such as hypoxia, hyper- and hypothermia, vibration, and various forms of radiation. This suggests their possible use in developing medical protectors for humans and animals exposed to extreme factors (Iasnetsov, 2007).

Interaction with GABA-benzodiazepine-Receptor Complex

Derivatives of 3-hydroxypyridine, known to be membrane-active oxidants, exhibit a broad spectrum of psychotropic action, especially anxiolytic and anti-stressor effects. They modify the properties of membranes, impacting enzymes and receptor functions, but the exact molecular mechanisms remain unclear (Voronina et al., 1986).

Carcinostatic Activity

3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone, a derivative of 3-hydroxypyridine, exhibits activity against various forms of cancer, including leukemia and lung carcinoma. It is part of a broader class of α-(N)-heterocyclic carboxaldehyde thiosemicarbazones known for their carcinostatic activity (French & Blanz, 1966).

Spectrophotometric and Chelatometric Applications

3-Hydroxypyridine-2-thiol is effective in the spectrophotometric and chelatometric determination of iron(III), allowing for measurements over a broad pH range without interference from various anions and cations (Katyal, Kushwaha, & Singh, 1973).

Phosphodiesterase Inhibition and Antioxidant Activity

3-Hydroxypyridines are identified as inhibitors of cyclic nucleotide phosphodiesterase, influencing the enzyme non-competitively relative to cAMP. These substances display varying levels of inhibitory and antioxidant activities, shedding light on their potential pathways of action (Polyansky et al., 1983).

Safety And Hazards

3-Hydroxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The production of pyridine derivatives from bio-based feedstocks instead of fossil fuels is a promising strategy . The development of effective heterogeneous catalysts and mild reaction systems for the pyridinization of renewable biomass derivatives remains a significant challenge . This study provides a new way for academia and industry to realize the synthesis of nitrogen-containing chemicals from biomass and its derivatives .

properties

IUPAC Name

pyridin-3-ol
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InChI

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H
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InChI Key

GRFNBEZIAWKNCO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CN=C1)O
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Molecular Formula

C5H5NO
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Related CAS

52536-09-1 (hydrochloride salt)
Record name 3-Pyridinol
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DSSTOX Substance ID

DTXSID1051563
Record name 3-Pyridinol
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Molecular Weight

95.10 g/mol
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Physical Description

Light tan powder; [Alfa Aesar MSDS]
Record name 3-Pyridinol
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Vapor Pressure

0.55 [mmHg]
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Product Name

3-Hydroxypyridine

CAS RN

109-00-2
Record name 3-Hydroxypyridine
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Synthesis routes and methods

Procedure details

A mixture of 89.7 g (2.3 moles) of sodamide, 500 cc of xylene containing 0.1 cc of oleic acid and 95 g (1 mole) of 3-hydroxypyridine was placed in a Magne Drive as described in Example 2. The autoclave was closed and purged of air with ammonia, pressurized with ammonia to 40 psig and to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. The mixture was heated (158°-186° ) for almost 5 hours, during which time hydrogen was evolved. The autoclave was cooled to room temperature, vented to atmospheric pressure and hydrolyzed with 250 cc of water. The temperature during the hydrolysis was 60° C. The aqueous phase was separated and neutralized to pH 7.0 with concentrated hydrochloric acid. It was extracted 3 times with 4-picoline. The picoline extracts were combined and distilled to give 39.3 g of recovered 3-hydroxypyridine and 40.6 g of 2-amino-3 -hydroxypyridine boiling 223°-228° C. at 29 mm. The melting point of the 2-amino-3-hydroxypyridine. recrystallized from methanol-xylene, was 162°-163° C. The structure was confirmed by NMR and the IR spectrum was identical to the spectrum of 2-amino-3-hydroxypyridine found in Aldrich Library of Infrared Spectra. 2nd ed., p. 1157E. The yield of 2-amino-3-hydroXypyridine, based on 3-hydroxypyridine recovered, was 62.9%. This result significantly differed from the literature report by Levitt and Levitt, Chemistry and Industry, 1621 (1963) which reports the amination of 3-hydroxypyridine gave 2.6-diaminopyridine in good yield while also pointing out that 2-amino-3-hydroxypyridine should, in fact, not be obtained. This is not true of applicants' discovery. The recovered 2-amino-3-hydroxypyridine was found useful, for example, in preparing prostaglandin synthetase inhibitors as reported in Belg. Patent 830,786 (1975), in preparing anti-inflammatory agents, analgesics and antipyretics as reported in Shen, et al., Ger. Offen. 2,330,109 (1974), and in preparing antibacterials as reported in Meszaros et al., Hung Telies, 10,957 (1975). The 2-amino-3-hydroxypyridine was also found useful in the preparation of metallized azo dyes for dyeing wool, polyamide, and acrylic fibers as reported in Back and Buehler, Ger. Offen. 2,236,299 (1973) and Ger. Offen. 2,236,269 (1973).
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
3-Hydroxypyridine
Reactant of Route 4
3-Hydroxypyridine
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
8,180
Citations
R Fu, Y Zhao, Q Li, W Zhou, D Yu… - Chemical Communications, 2017 - pubs.rsc.org
… Here, we introduce a dipping method to modify the perovskite layer with 3-hydroxypyridine molecules. The long-term stability of solar cells is greatly enhanced and shows no obvious …
Number of citations: 60 pubs.rsc.org
DE Metzler, EE Snell - Journal of the American Chemical Society, 1955 - ACS Publications
… for the phenolic group and for the ring nitrogen of 3-hydroxypyridine, pyridoxamine, pyridoxal, O-… We have measured the spectra of pyridoxine, 3-hydroxypyridine and pyridoxamine …
Number of citations: 343 pubs.acs.org
GT Wondrak, MJ Roberts, MK Jacobson… - Journal of Biological …, 2004 - ASBMB
… In this study, 3-hydroxypyridine derivatives contained in … hydroxypyridine isomers identified 3-hydroxypyridine and N-alkyl… endogenous and synthetic 3-hydroxypyridine derivatives led to …
Number of citations: 88 www.jbc.org
A Fassihi, D Abedi, L Saghaie, R Sabet, H Fazeli… - European journal of …, 2009 - Elsevier
… In the chemometrics part of this study we explore QSAR model for a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives which have been synthesized and …
Number of citations: 101 www.sciencedirect.com
KM Dyumaev, LD Smirnov - Russian Chemical Reviews, 1975 - iopscience.iop.org
… We chose for investigation 3-hydroxypyridine derivatives, the … on electrophilic reactions of 3-hydroxypyridine and its derivatives. … substitution of 3-hydroxypyridine and its derivatives. …
Number of citations: 12 iopscience.iop.org
QH Sodji, V Patil, JR Kornacki, M Mrksich… - Journal of medicinal …, 2013 - ACS Publications
We previously identified 3-hydroxypyridine-2-thione (3HPT) as a novel zinc binding group for histone deacetylase (HDAC) inhibition. Early structure–activity relationship (SAR) studies …
Number of citations: 45 pubs.acs.org
M Nakai, F Sekiguchi, M Obata, C Ohtsuki… - Journal of inorganic …, 2005 - Elsevier
Metal complexes of 3-hydroxypyridine-2-carboxylic acid (H 2 hpic), [Co(Hhpic) 2 (H 2 O) 2 ] (1), [Fe(Hhpic) 2 (H 2 O) 2 ] (2), [Zn(Hhpic) 2 (H 2 O) 2 ] (3), [Mn(Hhpic) 2 (H 2 O) 2 ] (4), and […
Number of citations: 71 www.sciencedirect.com
F Huq, H Tayyem, P Beale, JQ Yu - Journal of inorganic biochemistry, 2007 - Elsevier
Three planaraminepalladium(II) complexes of the form: trans-PdCl 2 L 2 , code named TH5, TH6 and TH7 where L=3-hydroxypyridine, 2-hydroxypyridine and 4-hydroxypyridine …
Number of citations: 80 www.sciencedirect.com
SK Tipparaju, S Joyasawal, M Pieroni… - Journal of medicinal …, 2008 - ACS Publications
… For 14, in which the hydroxyl group of the 3-hydroxypyridine moiety has been deleted, a … A 10-fold reduction in antileishmanial activity was observed when the 3-hydroxypyridine group …
Number of citations: 92 pubs.acs.org
Y Wang, H Yin, Y Shi, M Jin, D Ding - New Journal of Chemistry, 2014 - pubs.rsc.org
… In this work, the multiple proton transfer reactions in the ground and first excited states of 3-hydroxypyridine (3HP) in aqueous solution have been investigated by using density …
Number of citations: 82 pubs.rsc.org

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